molecular formula C14H23NO2S B5739313 N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide

N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B5739313
M. Wt: 269.40 g/mol
InChI Key: QINWXEWDUYEIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide, also known as TMB-8, is a chemical compound commonly used in scientific research. It is a sulfonamide derivative and has been extensively studied for its various applications in biochemistry and physiology.

Mechanism of Action

N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide inhibits calcium release from the endoplasmic reticulum by blocking the IP3 receptor. It binds to a specific site on the receptor and prevents the binding of IP3, which is required for calcium release. N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to inhibit the activity of the sarcoplasmic reticulum calcium ATPase, which is responsible for pumping calcium back into the endoplasmic reticulum.
Biochemical and Physiological Effects:
N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It inhibits calcium-dependent processes such as muscle contraction and neurotransmitter release. N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to induce apoptosis in various cancer cell lines. Additionally, N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the activity of various enzymes, including protein kinase C and phospholipase C.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its specificity for the IP3 receptor. It can be used to study the function of this receptor without affecting other calcium channels or transporters. However, N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide has been shown to have off-target effects on other enzymes and receptors, which can complicate data interpretation. Additionally, N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide. One area of interest is the development of more specific inhibitors of the IP3 receptor. N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide has off-target effects on other enzymes and receptors, which can complicate data interpretation. Another area of interest is the use of N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide in the treatment of cancer. N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide has been shown to induce apoptosis in various cancer cell lines, and further research could lead to the development of new cancer therapies. Finally, N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide could be used in the study of calcium-dependent processes in various tissues and organs, including the heart and brain.

Synthesis Methods

N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide can be synthesized through the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1,1-dimethylpropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide product is then purified through recrystallization or column chromatography.

Scientific Research Applications

N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide is commonly used in scientific research as an inhibitor of calcium release from intracellular stores. It is used to study the function of inositol 1,4,5-trisphosphate (IP3) receptors, which are responsible for releasing calcium from the endoplasmic reticulum. N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide has also been used to study the role of calcium in various cellular processes, including muscle contraction, neurotransmitter release, and gene expression.

properties

IUPAC Name

2,4,6-trimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2S/c1-7-14(5,6)15-18(16,17)13-11(3)8-10(2)9-12(13)4/h8-9,15H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINWXEWDUYEIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NS(=O)(=O)C1=C(C=C(C=C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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